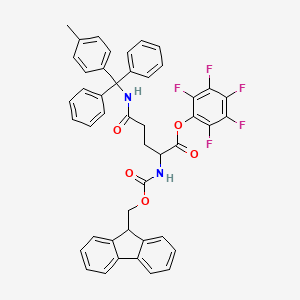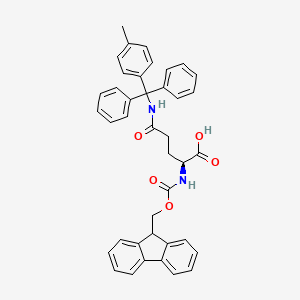
Fmoc-Cys(Mtt)-OH
Overview
Description
Fmoc-Cys(Mtt)-OH is an amino acid derivative that has been widely used in the synthesis of peptides, proteins, and other biopolymers. This compound has been used for a variety of applications in the laboratory, ranging from the synthesis of peptides and proteins to the development of bioconjugates. The ability to control the reactivity of this compound makes it a valuable tool for a variety of research applications.
Scientific Research Applications
Peptide Synthesis Efficiency : Fmoc-Dab(Mtt)-OH, a related compound, showed poor coupling efficiency in solid-phase peptide synthesis (SPPS). Rapid lactamization under various conditions was observed. Although successful incorporation can be achieved using specific protocols, alternative orthogonally protected building blocks are recommended for efficiency (Lam, Wu, & Wong, 2022).
Acid-Labile Cys-Protecting Groups : Fmoc-Cys derivatives were studied for their stability against trifluoroacetic acid (TFA) in the context of the Fmoc/tBu strategy. S-Dpm, a derivative, was found to be compatible with commonly used S-Trt groups, aiding in the regioselective construction of disulfide bonds (Góngora-Benítez et al., 2012).
Theranostic Tool Development : A novel process for assembling targeting ligands, spacers, fluorescent tags, and a chelating core for attachment of cytotoxic molecules in Fmoc solid-phase peptide synthesis was demonstrated. This methodology is versatile for resins sensitive to both mild and strong acidic conditions (Sengupta et al., 2018).
Gene Delivery System Synthesis : Fmoc-Cys(SASRIN™ _® )-OH resin was used as a solid support in the synthesis of perfluoroalkylated dimerizable detergents for gene delivery. This route provided the target products with high yield and purity (Guilloteau et al., 2009).
Peptide Crosslinker Synthesis : A strategy for preparing peptide crosslinkers using Fmoc chemistry was described. The method involves selective deprotection of -Mtt and -Fmoc groups, enabling coupling reactions for biomimetic scaffold fabrication in tissue engineering (He & Jabbari, 2006).
Antibacterial Composite Materials : The use of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes was explored. These nanoassemblies, including Fmoc-pentafluoro-l-phenylalanine-OH, showed significant effects on bacterial morphology and were integrated into resin-based composites for biomedical applications (Schnaider et al., 2019).
Mechanism of Action
Target of Action
Fmoc-Cys(Mtt)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protective group for the amino acid cysteine during the synthesis process .
Mode of Action
The Fmoc group in this compound protects the amino group of the cysteine, preventing it from reacting prematurely during the peptide synthesis . Once the desired peptide sequence has been assembled, the Fmoc group can be selectively removed, allowing the now free amino group of the cysteine to react and continue the peptide chain .
Biochemical Pathways
The use of this compound primarily affects the biochemical pathway of peptide synthesis. It allows for the stepwise construction of peptide chains, with the Fmoc group protecting the amino group of the cysteine until it is needed for peptide bond formation . This enables the synthesis of complex peptides with precise control over the sequence of amino acids.
Pharmacokinetics
The properties of the resulting peptide would be significantly influenced by the presence of the cysteine residue, which could form disulfide bonds and affect the stability and activity of the peptide .
Result of Action
The use of this compound in peptide synthesis results in the incorporation of the cysteine amino acid into the peptide chain. This can have various effects at the molecular and cellular level, depending on the specific peptide being synthesized. For example, the presence of cysteine can allow for the formation of disulfide bonds, which can greatly influence the structure and function of the peptide .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis, such as the pH, temperature, and solvent used. These factors can affect the efficiency of the Fmoc deprotection and the subsequent peptide bond formation . Additionally, the presence of other reactive groups in the peptide chain can also influence the action of this compound.
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZXLMDPCBTSL-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718496 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
269067-38-1 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)











